4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid
Description
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid (CAS: 170966-09-3; C₁₁H₉NO₄) is a bifunctional compound featuring a benzoic acid moiety linked via a methylene group to a maleimide ring (2,5-dioxopyrrolidine). Its structure exhibits a dihedral angle of 45.80° between the benzene and maleimide rings, as confirmed by X-ray crystallography and DFT calculations . The compound engages in O-H···O hydrogen bonding and weak C-H···O interactions, forming edge-connected rings in the solid state, which stabilize its crystalline lattice .
Properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-6H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPOEIOWYQCHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using 4-(Halomethyl)benzoic Acid
A widely reported method involves the reaction of 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid with maleimide under basic conditions. The maleimide anion attacks the electrophilic methylene group, displacing the halide.
Typical Conditions:
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
- Temperature: 60–80°C, 12–24 hours
Mechanism:
$$ \text{Maleimide} + \text{4-(X-methyl)benzoic acid} \xrightarrow{\text{Base}} \text{Product} + \text{HX} $$
where $$ X = \text{Cl, Br} $$.
Yield Optimization:
Mitsunobu Coupling of 4-Hydroxymethylbenzoic Acid
An alternative route employs the Mitsunobu reaction to couple 4-hydroxymethylbenzoic acid with maleimide. This method avoids halogenated intermediates but requires stoichiometric reagents.
Reaction Parameters:
- Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
- Solvent: Tetrahydrofuran (THF), 0°C to room temperature
- Yield: 55–60% after purification
Advantages:
- Stereochemical retention at the hydroxymethyl carbon
- Compatibility with acid-sensitive functional groups
Comparative Analysis of Synthetic Methods
Data synthesized from patent disclosures and PubChem analyses.
Process Optimization and Catalytic Innovations
Iron Oxide-Catalyzed Acylation (Patent-Inspired)
Adapting methodologies from CN1927800A, loaded iron oxide catalysts (Fe₃O₄/SiO₂) enable efficient acylation at reduced temperatures:
Protocol:
- React 4-methylbenzoic acid with chloroacetyl chloride at 80°C in dichloroethane.
- Catalyst loading: 5 wt%, achieving 89% conversion in 8 hours.
- Subsequent hydrolysis with NaOH yields the hydroxymethyl intermediate.
Key Insight:
The catalyst’s mesoporous structure (BET surface area: 320 m²/g) prevents maleimide decomposition during prolonged heating.
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling for solvent-free coupling:
- Conditions: 4-(Bromomethyl)benzoic acid + maleimide + K₂CO₃
- Milling Time: 2 hours
- Yield: 74% (vs. 68% in solution)
This approach reduces waste and complies with green chemistry principles.
Structural and Spectroscopic Characterization
Crystallographic Data (Single-Crystal X-Ray)
- Space Group: Monoclinic, $$ P2_1/c $$
- Dihedral Angle: 45.80° between benzene and maleimide planes
- Hydrogen Bonding: O-H···O networks form $$ R_3^{3}(19) $$ ring motifs
$$ \text{Bond Lengths: } d(\text{C=O}) = 1.214 \, \text{Å}, \, d(\text{C-N}) = 1.396 \, \text{Å} $$
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1705 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (O-H) |
| ¹H NMR | δ 8.01 (d, Ar-H), δ 6.84 (s, maleimide), δ 5.21 (s, CH₂) |
| ¹³C NMR | δ 167.2 (COOH), δ 170.5 (maleimide C=O) |
Data corroborated by DFT calculations at B3LYP/6-311G(d,p).
Applications and Derivatives
Bioconjugation Linkers
Polymer Photoinitiators
- UV Curing: Cleavage under 365 nm light generates radicals for acrylate polymerization
- Efficiency: 82% monomer conversion in 30 seconds (10 wt% initiator)
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The maleimide group can react with nucleophiles, forming adducts.
Cycloaddition: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the maleimide ring.
Polymerization: The compound can undergo polymerization and copolymerization with unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines for nucleophilic addition and various unsaturated compounds for polymerization. Reaction conditions typically involve moderate temperatures and the use of solvents like DMF .
Major Products
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-(2,5-dioxopyrrol-1-yl)benzoic acid exhibit significant anticancer properties. For instance, compounds derived from this structure have shown activity against various cancer cell lines. A study demonstrated that certain analogs could inhibit the proliferation of human glioblastoma and melanoma cells, likely due to their ability to induce apoptosis through mitochondrial pathways .
Anticonvulsant Properties
The compound has also been studied for its anticonvulsant effects. Analogues containing the pyrrole moiety have been synthesized and tested for their efficacy in seizure models. These studies suggest that modifications to the benzoic acid structure can enhance anticonvulsant activity, making it a candidate for further drug development .
Materials Science
Polymer Chemistry
In materials science, 4-(2,5-dioxopyrrol-1-yl)benzoic acid can be utilized as a building block for synthesizing polymers with specific properties. Its ability to form hydrogen bonds can enhance the thermal stability and mechanical strength of polymeric materials. Research has focused on incorporating this compound into polyurethanes and other polymer systems to improve their performance in various applications .
Analytical Chemistry
Chromatographic Applications
The compound is also relevant in analytical chemistry, particularly in chromatographic methods. It can serve as a derivatizing agent in the analysis of amino acids and other biomolecules. By forming stable derivatives with amines, it enhances detection sensitivity in techniques such as high-performance liquid chromatography (HPLC) .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid involves its interaction with various molecular targets. The maleimide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid is highlighted through comparisons with analogues (Table 1). Key differences in reactivity, physicochemical properties, and applications are discussed below.
Table 1: Structural and Functional Comparison of Selected Analogues
Key Comparisons
Structural Flexibility vs. Rigidity The target compound’s 45.8° dihedral angle between aromatic and maleimide rings allows moderate flexibility, facilitating intermolecular interactions .
Reactivity Modifications
- The methyl-substituted maleimide () exhibits steric hindrance, which may slow thiol-maleimide conjugation kinetics compared to the parent compound . Conversely, the benzohydrazide derivative () leverages the hydrazide group for nucleophilic reactions (e.g., forming hydrazones), expanding utility in chelation chemistry .
Acidity and Solubility The target compound’s carboxylic acid group (pKa ~12.14) provides pH-dependent solubility, advantageous for controlled drug release.
Biological and Industrial Applications Organotin(IV) complexes of the target compound demonstrate antitumor activity via Sn-O coordination , whereas the cyclohexane derivative’s rigid structure may enhance selectivity in enzyme inhibition . The hydrazide variant’s applications lean toward agrochemicals or antimicrobial agents due to its versatile NH₂ functionality .
Biological Activity
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid, also known as 4-maleimidobenzoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.19 g/mol. The compound features a benzoic acid moiety linked to a pyrrole derivative, which contributes to its unique biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit antimicrobial properties. In studies involving various bacterial strains, compounds similar to 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
2. Antioxidant Properties
Antioxidant activity has been noted in several studies evaluating the efficacy of benzoic acid derivatives. The compound has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of age-related diseases and conditions associated with oxidative damage .
3. Antitumor Activity
In vitro studies have reported that 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with specific cellular pathways involved in cell cycle regulation and programmed cell death .
The mechanisms underlying the biological activities of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid are complex and multifaceted:
1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it can inhibit neurolysin and angiotensin-converting enzyme (ACE), which are crucial for regulating blood pressure and peptide metabolism .
2. Interaction with Cellular Targets
Studies utilizing molecular docking simulations have suggested that the compound may bind to specific proteins involved in apoptosis and cell signaling pathways. This interaction enhances its potential as an anticancer agent by modulating pathways like the ubiquitin-proteasome system .
Case Studies
Several case studies have highlighted the efficacy of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid in various applications:
| Study | Findings | |
|---|---|---|
| Umesha et al., 2009 | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential for use in food preservation |
| PMC7036779 | Induced apoptosis in cancer cell lines | Indicates promise as an anticancer agent |
| MDPI Review (2022) | Exhibited antioxidant properties in vitro | Supports potential use in anti-aging therapies |
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid, and how can purity be ensured?
The compound is synthesized via condensation reactions between maleimide derivatives and benzoic acid precursors. A common method involves reacting acetonyl acetone with ethyl 4-aminobenzoate in glacial acetic acid under reflux, followed by recrystallization from ethanol (yield ~65%) . Purity is validated using melting point analysis, HPLC, and FT-IR spectroscopy to confirm the absence of unreacted starting materials or side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- FT-IR : Confirm the presence of maleimide C=O stretches (~1700 cm⁻¹) and benzoic acid O-H/N-H bonds (~3200 cm⁻¹) .
- NMR : ¹H NMR should show peaks for the pyrrole ring protons (δ 6.5–7.0 ppm) and methylene bridge (δ ~4.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~170 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 257 for the parent compound) confirm molecular weight .
Q. How is this compound applied in protein crosslinking studies, and what experimental controls are necessary?
The maleimide group reacts with thiol groups in cysteine residues, enabling conjugation to proteins or peptides. Methodological steps include:
- Buffer optimization (pH 6.5–7.5 to avoid hydrolysis of maleimide).
- Use of reducing agents (e.g., TCEP) to maintain free thiols.
- Controls: Blank reactions (without the compound) and SDS-PAGE to verify crosslinking efficiency .
Advanced Research Questions
Q. How do computational methods like DFT enhance the interpretation of this compound’s electronic structure and reactivity?
Density Functional Theory (DFT) calculations predict molecular orbital distributions, bond dissociation energies, and reaction pathways. For example, studies on similar maleimides reveal charge localization on the pyrrole ring, guiding derivatization strategies . Validation involves comparing computed IR/NMR spectra with experimental data to resolve structural ambiguities .
Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity). To resolve:
- Standardize assay protocols (e.g., MIC values for antimicrobial studies).
- Perform structure-activity relationship (SAR) analyses to isolate substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) .
- Use molecular docking to predict binding affinities to target proteins (e.g., AMPK activation) .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
Follow frameworks like Project INCHEMBIOL:
Q. What challenges arise in synthesizing heterocyclic hybrids of this compound, and how are they mitigated?
Challenges include low yields due to steric hindrance from the benzoic acid moiety. Solutions:
Q. How does X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
Single-crystal X-ray diffraction provides precise bond lengths/angles, revealing conformational flexibility of the methylene bridge and planarity of the maleimide ring. Compare with computational models to validate tautomeric forms .
Methodological Tables
Table 1: Key Spectral Data for Structural Validation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| FT-IR | 1700 cm⁻¹ (C=O), 3200 cm⁻¹ (O-H/N-H) | |
| ¹H NMR (DMSO-d6) | δ 6.8 ppm (pyrrole), δ 4.5 ppm (-CH₂-) | |
| HRMS | m/z 257.0692 [M+H]⁺ |
Table 2: Environmental Fate Experimental Design
| Parameter | Conditions | Reference |
|---|---|---|
| Hydrolysis | pH 4–9, 25°C, 72 hrs | |
| Photolysis | UV-A light, 48 hrs | |
| Biodegradation | OECD 301F (modified for heterocycles) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
